![molecular formula C31H60NaO8P B15285937 sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate](/img/structure/B15285937.png)
sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt: is a synthetic phospholipid compound. It is an anionic saturated phospholipid predominantly found in gram-positive bacterial membranes. This compound is often used in scientific research to mimic bacterial membranes and study peptide-lipid interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt can be synthesized through the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction typically involves the use of protective groups to ensure selective esterification and phosphorylation at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes, often using automated systems to ensure high purity and yield. The compound is then purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt primarily undergoes hydrolysis and esterification reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acids or bases.
Esterification: Involves the use of alcohols and acid catalysts.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Produces glycerol and myristic acid.
Esterification: Forms various esters depending on the alcohol used.
Oxidation and Reduction: Leads to the formation of oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model system for studying lipid interactions and membrane dynamics.
Biology: Employed in the study of bacterial membrane structures and functions.
Medicine: Utilized in drug delivery systems and the development of liposomal formulations.
Industry: Applied in the production of liposomes and other lipid-based delivery systems.
Wirkmechanismus
The compound exerts its effects by integrating into lipid bilayers, mimicking the natural phospholipids found in bacterial membranes. This integration affects membrane fluidity and permeability, influencing various cellular processes. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dipalmitoyl-sn-glycero-3-phosphate, sodium salt
- 1,2-Dioleoyl-sn-glycero-3-phosphate, sodium salt
- 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine
Comparison: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt is unique due to its specific fatty acid composition (myristic acid) and its anionic nature. This makes it particularly useful for mimicking gram-positive bacterial membranes, whereas other similar compounds may have different fatty acid chains or functional groups, leading to variations in their physical and chemical properties .
Eigenschaften
Molekularformel |
C31H60NaO8P |
|---|---|
Molekulargewicht |
614.8 g/mol |
IUPAC-Name |
sodium;2,3-di(tetradecanoyloxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C31H61O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;/h29H,3-28H2,1-2H3,(H2,34,35,36);/q;+1/p-1 |
InChI-Schlüssel |
UBSPGYHFNIKQIP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


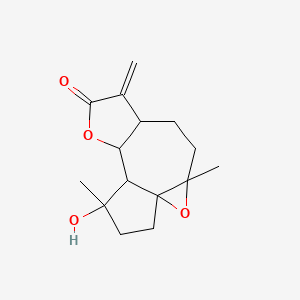
![4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid](/img/structure/B15285862.png)



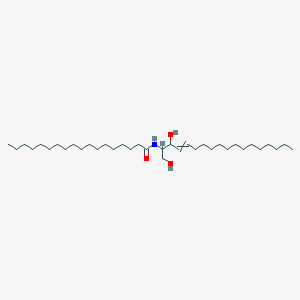

![1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B15285907.png)
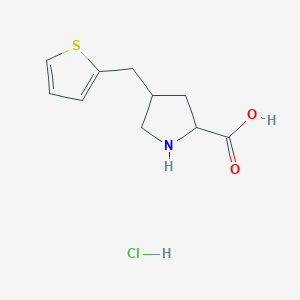
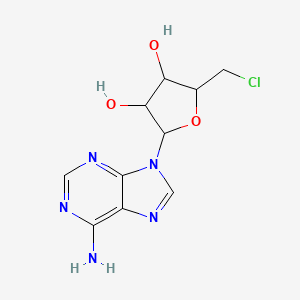
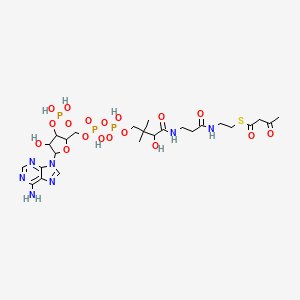

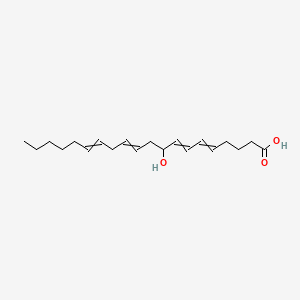
![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15285956.png)
